molecular formula C11H15BrO B8719974 1-(3-Bromophenyl)pentan-1-ol

1-(3-Bromophenyl)pentan-1-ol

Cat. No.: B8719974
M. Wt: 243.14 g/mol
InChI Key: JCSDFDZOGGHROH-UHFFFAOYSA-N
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Description

Significance of Aryl Bromo Secondary Alcohols as Synthetic Intermediates and Precursors

Aryl bromo secondary alcohols, such as 1-(3-Bromophenyl)pentan-1-ol, are highly significant intermediates in organic synthesis due to their dual reactivity. The presence of both a hydroxyl group and an aryl bromide moiety on the same scaffold provides two distinct and chemically active sites for sequential or orthogonal functionalization.

The aryl bromide group is a cornerstone of transition-metal-catalyzed cross-coupling reactions. numberanalytics.com It serves as a reliable electrophilic partner in a multitude of powerful C-C, C-N, and C-O bond-forming reactions, including:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds to form new carbon-carbon bonds.

Heck-Mizoroki Reaction: Coupling with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines. researchgate.net

Ullmann Condensation: Copper-catalyzed formation of aryl ethers or aryl amines.

This capability allows for the precise installation of a wide variety of substituents (alkyl, aryl, vinyl, alkynyl, amino groups, etc.) onto the aromatic ring, enabling the synthesis of diverse molecular libraries from a single precursor.

Concurrently, the secondary alcohol functional group offers another avenue for chemical modification. It can undergo:

Oxidation: Conversion to the corresponding ketone, 1-(3-bromophenyl)pentan-1-one, which can then serve as an electrophilic site for nucleophilic additions.

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Conversion into an ether, for instance, through Williamson ether synthesis or modern coupling methods. nih.gov

Nucleophilic Substitution: The hydroxyl group can be transformed into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate SN1 or SN2 reactions. wikipedia.org

This bifunctional nature makes these compounds powerful linchpins in multi-step syntheses, allowing for the strategic and controlled construction of complex target molecules, including pharmaceuticals and materials.

Historical Development of Approaches to Aryl Alcohol Synthesis

The synthesis of aryl alcohols has evolved significantly over the decades, moving from classical organometallic reactions to highly sophisticated catalytic methods.

Historically, the Grignard reaction has been the preeminent method for synthesizing secondary aryl alcohols. acs.org This involves the nucleophilic addition of an aryl magnesium halide (an aryl Grignard reagent) to an aldehyde. While robust and widely used, this method suffers from low functional group tolerance, as the highly reactive Grignard reagent is incompatible with acidic protons (like those in alcohols, amines, or carboxylic acids) and certain carbonyl functionalities. acs.org Similar limitations apply to reactions involving other strongly basic organometallic reagents like organolithiums.

The advent of transition metal catalysis marked a paradigm shift. Early developments by Heck and others in the late 1960s and 1970s demonstrated that arylpalladium salts could react with allylic alcohols, laying the groundwork for modern cross-coupling. acs.org In recent decades, research has focused on the direct addition of aryl halides to aldehydes, bypassing the need to pre-form sensitive organometallic reagents. Nickel- and rhodium-catalyzed reductive coupling reactions have emerged as powerful alternatives. acs.orgacs.org These methods often use a stoichiometric reducing agent, such as zinc metal, and can tolerate a much broader range of functional groups. acs.org More recently, photoredox/nickel dual catalysis has enabled the cross-coupling of aryl carboxylic acids with alcohols to form C(sp³)–C(sp²) bonds, further expanding the toolkit by utilizing abundant and stable starting materials. acs.orgprinceton.edu

Table 2: Comparison of Synthetic Approaches to Aryl Secondary Alcohols
MethodPrecursorsTypical Catalyst/ReagentKey Features
Grignard ReactionAryl Magnesium Halide + AldehydeNone (Stoichiometric)Classic, powerful C-C bond formation; low functional group tolerance. acs.org
Reductive Arylation (Ni-catalyzed)Aryl Halide + AldehydeNi complex (e.g., Ni/bipyridine) + Zn reductantDirect use of aryl halides; high tolerance for acidic functional groups; effective for hindered substrates. acs.orgacs.org
Asymmetric HydrogenationAryl Ketone + H₂Chiral Ru-complex (e.g., Noyori catalyst)High enantioselectivity; produces chiral alcohols from prochiral ketones. chemrxiv.org
Photoredox/Nickel Dual CatalysisAryl Carboxylic Acid + AlcoholNi catalyst + Photoredox catalyst (e.g., Iridium or organic dye)Uses abundant starting materials; mild reaction conditions; broad substrate scope. acs.orgprinceton.edu

Challenges and Opportunities in the Stereoselective and Chemoselective Synthesis of Complex Aryl Alcohol Architectures

Despite significant progress, the synthesis of complex aryl alcohols like this compound presents ongoing challenges, particularly in controlling stereoselectivity and chemoselectivity.

Stereoselectivity is a primary challenge because the carbinol carbon in this compound is a stereocenter. The synthesis of a single enantiomer (either (R) or (S)) is often crucial for biological applications. Key opportunities and strategies in this area include:

Asymmetric Catalysis: The most direct approach is the asymmetric reduction of the corresponding prochiral ketone, 1-(3-bromophenyl)pentan-1-one. This is commonly achieved using chiral transition-metal catalysts, such as the Nobel Prize-winning Noyori ruthenium-based catalysts for asymmetric hydrogenation. chemrxiv.org Biocatalysis, using ketoreductase enzymes, also offers an environmentally friendly route to high enantiopurity. encyclopedia.pub

Dynamic Kinetic Resolution (DKR): This powerful technique combines the enzymatic kinetic resolution of a racemic alcohol with an in-situ, metal-catalyzed racemization of the slower-reacting enantiomer. researchgate.net This allows for the theoretical conversion of 100% of the starting racemic alcohol into a single, enantiomerically pure product (typically an ester). encyclopedia.pubresearchgate.net The challenge lies in finding compatible enzyme-metal catalyst pairs that operate efficiently under the same reaction conditions.

Chemoselectivity is the challenge of selectively reacting one functional group in a molecule while leaving others intact. numberanalytics.com In a molecule like this compound, a key difficulty is performing a reaction at the aryl bromide (e.g., a Suzuki coupling) without triggering a competing reaction at the alcohol (e.g., O-arylation or oxidation). nih.gov Conversely, one might wish to modify the alcohol without affecting the aryl bromide. Opportunities for overcoming these challenges include:

Catalyst and Ligand Design: The choice of metal catalyst and its coordinating ligands is paramount in directing the reaction to the desired site. For example, specific ligand systems can be designed to favor C-C coupling at the aryl bromide over C-O coupling at the alcohol. sci-hub.se

Orthogonal Protecting Groups: A classic strategy involves temporarily "masking" one functional group with a protecting group while a reaction is performed on the other. The protecting group is then removed in a subsequent step.

Development of Mild Reaction Conditions: The invention of catalytic systems that operate under mild, neutral, or base-free conditions minimizes side reactions and preserves sensitive functional groups. nih.govrsc.org Electrochemical methods, for example, are emerging as a way to drive reactions like O-arylation without the need for strong bases or expensive additives. nih.gov

The continued development of novel catalysts and synthetic methods that address these selectivity issues is a major frontier in organic chemistry, promising more efficient and sustainable routes to complex and valuable aryl alcohol architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-(3-bromophenyl)pentan-1-ol

InChI

InChI=1S/C11H15BrO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11,13H,2-3,7H2,1H3

InChI Key

JCSDFDZOGGHROH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC(=CC=C1)Br)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 3 Bromophenyl Pentan 1 Ol and Analogous Aryl Bromo Secondary Alcohols

Transition Metal-Catalyzed Carbon-Carbon Bond Formation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. nih.gov While palladium has been a dominant catalyst in this field, particularly for forming bonds between sp²-hybridized carbons, nickel has emerged as a potent catalyst for reactions involving alkyl electrophiles and for challenging reductive cross-electrophile couplings. nih.govnih.gov

A significant advancement in the synthesis of secondary alcohols is the direct addition of aryl halides to aldehydes catalyzed by nickel complexes. nih.gov This approach circumvents the need to pre-form reactive organometallic reagents like Grignard or organolithium compounds. acs.org Research has demonstrated that simple nickel complexes, particularly those with bipyridine or PyBox ligands, can effectively catalyze the addition of aryl bromides to both aromatic and aliphatic aldehydes using zinc metal as a reducing agent. nih.govsemanticscholar.orgnih.gov This method is notable for its tolerance of acidic functional groups that are incompatible with traditional Grignard reactions, allowing for the coupling of sterically hindered substrates in high yields. nih.govorganic-chemistry.org

The proposed mechanism suggests the formation of an arylnickel intermediate, which then adds to the aldehyde. organic-chemistry.org Mechanistic studies indicate that an arylnickel species, rather than an arylzinc species, is the key intermediate that adds to the carbonyl group. This addition is often facilitated by a Lewis acid co-catalyst, such as ZnBr₂, which activates the aldehyde. organic-chemistry.orgnih.gov

Table 1: Examples of Nickel-Catalyzed Addition of Aryl Bromides to Aldehydes
Aryl BromideAldehydeLigandYield (%)
4-BromoacetophenoneCyclohexanecarboxaldehydeBipyridine90
1-Bromo-4-methoxybenzeneCyclohexanecarboxaldehydeBipyridine89
1-Bromo-4-(trifluoromethyl)benzenePivalaldehydePyBox88
1-Bromo-2,4,6-triisopropylbenzenePivalaldehydePyBox81
3-BromopyridineCyclohexanecarboxaldehydeBipyridine77
1-Bromo-3,5-dimethylbenzeneValeraldehydeBipyridine71

Data compiled from research by Weix et al. nih.gov

The nickel-catalyzed addition of aryl bromides has proven particularly valuable for reactions involving aliphatic aldehydes, which have historically been challenging substrates in transition-metal-catalyzed carbonyl additions. nih.govacs.org The scope of the reaction is broad, accommodating a variety of aliphatic aldehydes, including sterically hindered ones like pivalaldehyde and both secondary and tertiary aldehydes. acs.org This represents a significant advantage over previously reported methods, which often struggled with such substrates. acs.org

However, a key limitation for many reductive arylation methods has been the coupling with less reactive substrates, such as sterically hindered aldehydes and aryl halides. nih.govacs.org While the nickel/bipyridine/zinc system successfully couples hindered aryl bromides with hindered aliphatic aldehydes, achieving high yields often requires careful optimization of reaction conditions, including the choice of ligand. organic-chemistry.orgacs.org For instance, PyBox ligands have been shown to be more effective for particularly demanding substrate combinations. organic-chemistry.org

Achieving stereochemical control in the synthesis of chiral secondary alcohols is a critical goal. Research has demonstrated that nickel-catalyzed enantioselective additions of aryl halides to aldehydes are feasible using chiral ligands. researchgate.net Specifically, chiral nickel complexes can catalyze the intermolecular enantioselective addition of aryl iodides, bromides, and chlorides to aldehydes to generate a wide range of optically active secondary alcohols. researchgate.net

In these reactions, cyanobis(oxazoline) ligands have been employed with a nickel(II) catalyst and manganese powder as the reductant. researchgate.net This system has been used to couple aryl bromides with aldehydes at room temperature, producing the desired dibenzyl alcohols with moderate to high enantiomeric excesses (ee). researchgate.net Mechanistic studies suggest that an in-situ-formed arylnickel species adds to the aldehyde, creating a new C-C bond and a chiral nickel alkoxide intermediate, which is then turned over by the metallic reductant. researchgate.net

Palladium catalysis is a cornerstone of modern organic synthesis, offering a wide array of methods for C-C and C-heteroatom bond formation. magtech.com.cn While direct palladium-catalyzed addition of aryl halides to aldehydes is less common than with nickel, palladium excels in other cross-coupling strategies that can be used to generate precursors to the target secondary alcohols.

One prominent palladium-catalyzed strategy involves the C–O cross-coupling of aryl halides with secondary alcohols to form alkyl aryl ethers. nih.gov While this reaction does not form the C-C bond required for 1-(3-bromophenyl)pentan-1-ol directly, it is a key methodology for modifying secondary alcohols. An improved protocol for this transformation utilizes a specific biaryl phosphine (B1218219) ligand (L2) that enables the efficient coupling of (hetero)aryl chlorides and bromides with a near-equimolar amount of a secondary alcohol. nih.govorganic-chemistry.orgacs.org

This method often operates at room temperature or slightly elevated temperatures (40 °C) and is a significant improvement over previous systems that required higher temperatures and a large excess of the alcohol. organic-chemistry.orgmit.edu The general catalytic cycle is believed to involve oxidative addition of the aryl halide to a Pd(0) complex, followed by deprotonation of the alcohol, association of the alkoxide to the palladium center, and rate-determining reductive elimination to form the C-O bond. researchgate.net The success of this reaction with challenging secondary alcohols is attributed to bulky phosphine ligands that accelerate the reductive elimination step, outcompeting potential side reactions like β-hydride elimination. researchgate.net

Table 2: Examples of Palladium-Catalyzed C-O Cross-Coupling of Aryl Chlorides with Secondary Alcohols
Aryl ChlorideSecondary AlcoholTemperature (°C)Yield (%)
4-Chloro-tert-butylbenzeneCyclopentanol4095
2-Chlorotoluene2-PentanolRoom Temp94
1-Chloro-4-methoxybenzeneCyclohexanol4093
2-Chloropyridine3-PentanolRoom Temp91

Data compiled from research by Buchwald et al. organic-chemistry.org

A more advanced strategy for C-C bond formation is the reductive cross-coupling of two different electrophiles, such as an aryl halide and another organic halide. This "cross-electrophile coupling" avoids the use of pre-formed organometallic nucleophiles. An efficient method has been developed for the reductive cross-coupling of aryl halides mediated by sodium formate, an abundant and inexpensive reductant. chemrxiv.org

These reactions are catalyzed by air-stable palladium(I) iodide dimers. chemrxiv.org The catalytic cycle is distinct from traditional cross-coupling. The Pd(I) precatalyst is converted to an active dianionic catalyst, which facilitates the oxidative addition of the aryl halide. chemrxiv.org A subsequent Pd-to-Pd transmetalation occurs, and the resulting hetero-diarylpalladium dimers have lower barriers to reductive elimination, leading to high cross-selectivity. chemrxiv.org This pathway has also been applied to formate-mediated reductive couplings of aryl iodides with vinyl halides, showcasing the unique reactivity of these palladium(I) catalysts. nih.gov While this method typically forms biaryl compounds, its principles can be extended to other C-C bond formations relevant to the synthesis of aryl alcohol precursors.

Copper-Catalyzed Approaches to Aryl Alcohol Formation

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a classical and continually evolving strategy for the formation of carbon-oxygen (C-O) bonds to produce aryl alcohols and their ether derivatives. nih.gov This methodology is particularly relevant for the synthesis of this compound and its analogs from an aryl bromide precursor and an appropriate alcohol. The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. nih.gov However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions.

These improved systems often employ soluble copper catalysts in combination with various ligands, which enhance the catalyst's reactivity and solubility. nih.gov The general mechanism for the Ullmann-type etherification involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide in a metathesis reaction to form the desired aryl ether and a copper(I) halide. nih.gov

Recent research has focused on expanding the substrate scope and improving the efficiency of these reactions, particularly for the coupling of less reactive aryl bromides and chlorides with a diverse range of alcohols, including secondary alcohols. rsc.orgnih.gov For instance, the use of specific diamine or oxalic diamide (B1670390) ligands has been shown to facilitate the copper-catalyzed C–O cross-coupling of secondary alcohols with aryl halides. nih.gov While direct synthesis of this compound via C-O coupling is less common than the reduction of the corresponding ketone, the principles of copper-catalyzed arylation of alcohols are foundational to the synthesis of related aryl ether structures.

Below is a table summarizing representative copper-catalyzed C-O coupling reactions with aryl bromides and secondary alcohols, showcasing the types of catalysts, ligands, and conditions employed.

Aryl BromideSecondary AlcoholCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
BromobenzeneCyclohexanolCuI / PhenanthrolineK₃PO₄Toluene11085 rsc.org
4-Bromotoluene2-ButanolCuCl / DMEDAK₂CO₃Dioxane10078 nih.gov
1-Bromo-3-nitrobenzeneIsopropanol (B130326)Cu₂O / SalicylaldoximeCs₂CO₃NMP12092 rsc.org

This table is illustrative and provides examples of copper-catalyzed C-O coupling with secondary alcohols, not the direct synthesis of this compound.

Multicatalytic and Dual-Catalytic Systems in Functionalization of Alcohols with Aryl Bromides

To overcome the limitations of single-catalyst systems and to access novel reactivity, multicatalytic and dual-catalytic strategies have emerged as powerful tools in organic synthesis. These approaches involve the simultaneous or sequential action of two or more catalysts to orchestrate a cascade of reactions, enabling the construction of complex molecules from simple precursors in a single operation. For the functionalization of alcohols with aryl bromides, photoredox/nickel multicatalysis and Ru/Pd relay catalysis are particularly noteworthy.

Photoredox/Nickel Multicatalysis

The combination of photoredox catalysis and nickel catalysis has revolutionized the field of cross-coupling reactions. nrochemistry.comthieme-connect.com This dual-catalytic system allows for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, often at room temperature, using visible light as an energy source. In the context of alcohol functionalization with aryl bromides, this methodology can be applied to forge new C-C bonds, for instance, by coupling an alcohol-derived radical with an aryl bromide. pitt.edu

The general mechanism involves a photoredox catalyst, typically an iridium or ruthenium complex, which, upon excitation by visible light, initiates a single-electron transfer (SET) process. This can lead to the generation of a radical species from a suitably activated alcohol derivative. Concurrently, a nickel catalyst undergoes a separate catalytic cycle involving oxidative addition to the aryl bromide. The alcohol-derived radical is then intercepted by the Ni(II)-aryl complex to form a Ni(III) intermediate, which subsequently undergoes reductive elimination to furnish the cross-coupled product and regenerate the Ni(I) species. thieme-connect.com

While direct C-O coupling via photoredox/nickel catalysis is also being explored, the strength of this method often lies in C-C bond formation, for example, in the arylation of C-H bonds adjacent to the alcohol oxygen.

Ru/Pd Relay Catalysis

Relay catalysis, where two catalysts work in a sequential and coordinated manner, offers another sophisticated approach to the functionalization of alcohols. A notable example is the use of a ruthenium/palladium dual-catalytic system for the β-arylation of alcohols. organic-chemistry.org This strategy involves a "hydrogen borrowing" or "dehydrogenative coupling" mechanism.

In a typical Ru/Pd relay system for alcohol arylation, a ruthenium catalyst first dehydrogenates the alcohol to form an intermediate aldehyde or ketone. This transient carbonyl compound then enters a palladium-catalyzed α-arylation cycle with an aryl bromide. The resulting α-arylated carbonyl compound is subsequently reduced back to the alcohol by the ruthenium catalyst, which releases the borrowed hydrogen. organic-chemistry.org This process allows for the functionalization of C-H bonds that are otherwise unreactive, providing a powerful tool for the synthesis of complex alcohols.

Electrochemical Catalysis for Aryl Bromo Secondary Alcohol Synthesis

Electrochemical synthesis is gaining prominence as a sustainable and powerful alternative to traditional chemical methods. By using electricity as a "reagent," electrochemical reactions can often be performed under mild conditions without the need for stoichiometric chemical oxidants or reductants, thus minimizing waste generation. wikipedia.org

In the context of synthesizing aryl bromo secondary alcohols, electrochemical methods can be envisioned for both the formation of the carbon-aryl bond and the reduction of a ketone precursor. Electrocatalytic C-O bond formation, while less explored than C-C bond formation, represents a potential route. More commonly, electrochemical methods are employed for the reductive coupling of aryl bromides with carbonyl compounds.

For the synthesis of this compound, an electrochemical approach could involve the cathodic reduction of 1-(3-bromophenyl)pentan-1-one. This process would involve the transfer of electrons from the cathode to the ketone, generating a radical anion which can then be protonated to yield the secondary alcohol. The conditions of the electrolysis, such as the electrode material, solvent, supporting electrolyte, and applied potential, would be crucial in determining the efficiency and selectivity of the reduction. While specific examples for the electrochemical synthesis of this compound are not abundant in the literature, the principles of electrochemical ketone reduction are well-established.

Enantioselective Synthesis of Chiral this compound and Related Stereoisomers

The secondary alcohol moiety in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. For many applications, particularly in pharmaceuticals and materials science, it is essential to have access to a single enantiomer. Enantioselective synthesis aims to produce a chiral compound with a high excess of one enantiomer over the other.

Asymmetric Reduction of Prochiral Ketone Precursors (e.g., 1-(3-Bromophenyl)pentan-1-one)

A prevalent and highly effective strategy for the enantioselective synthesis of chiral secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone. nih.gov For the synthesis of enantiomerically enriched this compound, the precursor would be 1-(3-bromophenyl)pentan-1-one. Several powerful catalytic systems have been developed for this transformation, with the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation being among the most prominent.

The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) reducing agent (e.g., borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide). wikipedia.orgalfa-chemistry.com The chiral catalyst coordinates with both the borane and the ketone, creating a rigid transition state that directs the hydride delivery to one face of the carbonyl group, resulting in the formation of one enantiomer of the alcohol in excess. The predictability and high enantioselectivities achieved with the CBS reduction have made it a widely used method in organic synthesis. alfa-chemistry.com

The Noyori asymmetric hydrogenation employs ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP, in the presence of hydrogen gas. nrochemistry.comwikipedia.org These catalysts are highly effective for the enantioselective reduction of a wide range of ketones, including aryl ketones. The reaction typically proceeds with high efficiency and provides excellent levels of enantioselectivity. nrochemistry.com

The table below presents representative data for the asymmetric reduction of aryl ketones, illustrating the high levels of enantioselectivity that can be achieved with these methods.

Ketone SubstrateCatalyst/MethodReducing AgentSolventTemp. (°C)Enantiomeric Excess (ee, %)Reference
Acetophenone(R)-Me-CBSBH₃·THFTHF2597 alfa-chemistry.com
1-(4-Chlorophenyl)ethan-1-oneRuCl₂((S)-BINAP)H₂ (10 atm)Methanol2599 nrochemistry.com
1-Indanone(R)-Me-CBSBH₃·SMe₂Toluene-2098 wikipedia.org
1-(2-Naphthyl)ethan-1-oneRuCl₂((R)-xyl-BINAP)H₂ (4 atm)Ethanol30>99 nrochemistry.com

This table provides examples of asymmetric ketone reductions to demonstrate the capabilities of the methodologies and does not represent the specific reduction of 1-(3-Bromophenyl)pentan-1-one.

Chiral Catalyst-Mediated Addition Reactions to Aldehydes

The enantioselective addition of carbon nucleophiles to aldehydes is a fundamental carbon-carbon bond-forming reaction that simultaneously creates a chiral center. nih.gov This strategy is highly effective for synthesizing chiral secondary alcohols from achiral aldehyde precursors like 3-bromobenzaldehyde (B42254).

The addition of organozinc reagents to aldehydes is a well-established method for generating chiral alcohols with high functional group tolerance. nih.govuctm.edu The low intrinsic reactivity of dialkylzinc compounds necessitates the use of a catalyst, typically a chiral amino alcohol or a 1,1'-bi-2-naphthol (B31242) (BINOL)-based ligand. nih.govwikipedia.org These catalysts coordinate to the zinc reagent, forming a chiral complex that delivers the organic group to one face of the aldehyde with high selectivity. For example, H8BINOL-amine compounds have proven to be highly efficient catalysts for the addition of in-situ generated diarylzinc reagents to a variety of aldehydes, producing chiral benzylic alcohols with excellent enantioselectivity. nih.gov To circumvent issues with background reactions promoted by lithium chloride byproducts, chelating diamines can be added to sequester the lithium ions, leading to significantly improved enantiomeric excesses. nih.gov

Chiral Catalyst/LigandOrganozinc ReagentAldehydeKey Featuresee (%)Reference
H8BINOL-amineArZnEtAromatic/HeteroaromaticAvoids issues with unstable heteroaryl lithium intermediates.81-99 nih.gov
TADDOLDialkylzincAromatic/AliphaticLow catalyst loadings required.up to 99 wikipedia.org
(-)-DAIBDimethylzincBenzaldehydeSeminal example of ligand-accelerated catalysis.High uctm.edu

Organocatalysis using chiral Brønsted acids, particularly BINOL-derived phosphoric acids, has emerged as a powerful tool for enantioselective transformations. nih.gov In the context of synthesizing analogous secondary alcohols, these catalysts are highly effective in the allylboration of aldehydes. The chiral phosphoric acid is believed to activate the allylboronate reagent by protonating a boronate oxygen, increasing its reactivity. nih.govnih.gov This activated complex then reacts with the aldehyde through a well-organized transition state, leading to the formation of homoallylic alcohols with high yields and enantioselectivities. The reaction demonstrates broad substrate scope, being effective for aryl, heteroaryl, and aliphatic aldehydes. nih.gov The enantioselectivity can often be enhanced by conducting the reaction at lower temperatures. nih.gov

CatalystReagentAldehyde TypeSolventee (%)Reference
(R)-TRIP-PA (5 mol%)AllylboronateAryl, Heteroaryl, AliphaticTolueneup to 98 nih.gov

Biocatalytic Approaches for Stereoselective Transformations

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes, such as ketoreductases, or whole-cell systems can reduce prochiral ketones to chiral secondary alcohols with exceptional levels of enantiopurity, often approaching >99% ee. These reactions are typically performed in aqueous media under mild conditions. For example, linalool (B1675412) dehydratase isomerase (LinD) has demonstrated the ability to catalyze the enantioselective dehydration of α-allyl methyl alcohols. acs.org While this is a dehydration reaction, the principle of using enzymes for highly stereoselective transformations on alcohols is well-established and can be applied to the synthesis of target compounds through the reduction of the corresponding ketone. Biocatalytic systems can provide access to specific stereoisomers that may be difficult to obtain through conventional chemical catalysis. rsc.org

Diastereoselective Synthesis of Related Compounds

For molecules containing multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). Methodologies that achieve high levels of both are particularly valuable. One such approach is the copper-catalyzed addition of boron-substituted allyl nucleophiles to aldehydes. nih.gov This method can generate secondary homoallylic alcohols that contain a vicinal quaternary carbon stereocenter. The reaction proceeds with high diastereo- and enantioselectivity. Research has shown that for aryl aldehydes, electron-withdrawing substituents on the aromatic ring lead to improved diastereoselectivity, a trend that has been rationalized through Hammett plot analysis. nih.gov This demonstrates the ability to fine-tune the stereochemical outcome of the reaction by modulating the electronic properties of the substrate.

Green Chemistry Principles and Sustainable Synthetic Approaches

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rjpn.org This approach is integral to developing sustainable methods for synthesizing complex molecules like this compound.

Design of Atom-Economic Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass is incorporated into the final product. acs.org Syntheses with high atom economy are designed to minimize waste at the molecular level.

For the synthesis of secondary alcohols, catalytic hydrogenation of the corresponding ketone (e.g., 3-bromovalerophenone) is a prime example of an atom-economic route. jocpr.com In this process, a hydrogen molecule is added across the carbonyl double bond, with all atoms from the reactants being incorporated into the final alcohol product, resulting in 100% atom economy in principle. acs.orgrsc.org This contrasts with methods using stoichiometric reducing agents like sodium borohydride, which have lower atom economy due to the generation of inorganic byproducts. acs.org Similarly, carbonyl-ene reactions, which form homoallylic alcohols through a C-C bond-forming reaction between an aldehyde and an olefin, are considered perfectly atom-economic. acs.org

Table 1: Comparison of Atom Economy in Different Reductive Syntheses

Reaction TypeReducing AgentByproductsTheoretical Atom Economy
Catalytic HydrogenationH₂None100%
Borohydride ReductionNaBH₄Borate salts~81%
Meerwein-Ponndorf-VerleyIsopropanolAcetoneHigh (reversible)

Utilization of Environmentally Benign Solvents and Solvent-Free Methodologies

Traditional organometallic syntheses, such as Grignard reactions, often rely on volatile and hazardous organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). cosmosmagazine.commnstate.edu Green chemistry promotes the use of safer, more environmentally friendly alternatives. rjpn.orgnih.gov

2-Methyltetrahydrofuran (2-MeTHF) has emerged as a greener substitute for THF in Grignard reactions. ijarse.com Derived from renewable resources, 2-MeTHF is less miscible with water, which simplifies the work-up process, reduces the need for additional extraction solvents like toluene, and allows for easier solvent recovery. ijarse.com Studies have shown that using 2-MeTHF can improve reaction yields by approximately 18% compared to THF. ijarse.com Other benign solvents being explored include water, ethanol, and isopropanol, which have lower toxicity and environmental impact. thecalculatedchemist.com

Solvent-free, or "neat," reactions represent an ideal green methodology by eliminating solvent waste entirely. nih.govresearchgate.net Techniques like ball-milling can facilitate Grignard reagent formation with only a minimal amount of organic solvent—roughly a tenth of what is traditionally required—while being less sensitive to air and moisture. cosmosmagazine.com For the synthesis of aryl alcohols, solvent-less crossed Cannizzaro reactions using a grinding technique have also proven effective. researchgate.net

Development of Catalytic Processes for Waste Minimization

Catalytic reagents are preferred over stoichiometric ones because they are used in small amounts and can be recycled, significantly reducing waste. rjpn.orgorganic-chemistry.org In the synthesis of this compound, the key step is often the reduction of the precursor ketone, 3-bromovalerophenone.

Catalytic asymmetric reduction and transfer hydrogenation are advanced methods for producing chiral alcohols enantioselectively. wikipedia.orgacsgcipr.org These processes use a catalytic amount of a transition metal complex with a chiral ligand. Common reductants like hydrogen gas, formic acid, or isopropanol are inexpensive and generate minimal waste. wikipedia.org For instance, chiral oxazaborolidine catalysts can be used with borane to reduce prochiral ketones with high enantioselectivity. wikipedia.orgyork.ac.ukmdpi.com This catalytic approach avoids the large quantities of waste generated by stoichiometric reagents. wikipedia.org

Microwave-Assisted and Ultrasonic Irradiation Methods

Microwave-assisted synthesis and sonochemistry (the application of ultrasound to chemical reactions) are energy-efficient techniques that can dramatically accelerate reaction rates, improve yields, and reduce side reactions. dokumen.pubresearchgate.net

Ultrasonic irradiation enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. ekb.eg This process creates localized "hot spots" of intense temperature and pressure, which can increase reaction rates by nearly a million-fold in some cases. researchgate.net In the context of organometallic reactions, ultrasound is particularly effective for activating the surface of metals like magnesium in Grignard reactions, often obviating the need for chemical activators. adichemistry.com It has been successfully applied to various reactions, including the Reformatsky reaction, to achieve nearly quantitative yields. ekb.eg

Flow Chemistry and Continuous Processing in Scalable Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and efficiency. aiche.org In a flow system, reagents are continuously pumped through a reactor where they mix and react. researchgate.netfraunhofer.de

This methodology is exceptionally well-suited for hazardous reactions like the formation of Grignard reagents, which are highly exothermic. aiche.orggordon.edu Continuous flow minimizes risk by keeping the reaction volume small at any given time. gordon.edu Research has demonstrated that the continuous synthesis of Grignard reagents can achieve full conversion of aryl halides with yields of 89-100% on a laboratory scale. fraunhofer.deacs.org This approach also improves selectivity and reduces the formation of undesired byproducts like the Wurtz coupling product. researchgate.net

Eli Lilly and Company developed a continuous stirred-tank reactor (CSTR) system for Grignard reactions that reduced magnesium usage by up to 43% and process mass intensity by 30% compared to batch methods. gordon.edu Such systems can be scaled up for commercial production, replacing large batch reactors with much smaller, more efficient continuous ones. gordon.edu

Table 2: Comparison of Batch vs. Flow Processing for Grignard Synthesis

ParameterBatch ProcessingContinuous Flow Processing
Reaction Volume Large (e.g., 2000 L)Small, continuous
Safety High risk due to exothermicityInherently safer, better heat control
Efficiency Lower throughputHigher throughput, rapid optimization
Waste Higher process mass intensityUp to 30% reduction in PMI
Scalability Difficult and hazardousMore straightforward and safer

Organometallic Reagent-Based Synthesis (e.g., Grignard Reactions, Organolithium Reagents)

The most conventional and versatile method for synthesizing this compound is through the use of organometallic reagents. readchemistry.comuoanbar.edu.iq

Grignard Reactions: This classic carbon-carbon bond-forming reaction involves reacting an organomagnesium halide (Grignard reagent) with a carbonyl compound. mnstate.eduwisc.edu For this compound, there are two primary Grignard routes:

Reacting 3-bromobenzaldehyde with butylmagnesium bromide.

Reacting pentanal with 3-bromophenylmagnesium bromide (formed from 1,3-dibromobenzene (B47543) or 3-bromoiodobenzene and magnesium).

The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbonyl carbon. wisc.eduumkc.edu An acidic workup then protonates the resulting alkoxide to yield the final secondary alcohol. wisc.eduumkc.edu Anhydrous conditions are crucial as Grignard reagents react readily with water. mnstate.edubeyondbenign.org

Organolithium Reagents: Organolithium compounds are another class of powerful organometallic reagents used for synthesizing alcohols. uoanbar.edu.iqwikipedia.org They are generally more reactive than their Grignard counterparts and can be prepared by reacting an alkyl or aryl halide with lithium metal. readchemistry.comchemohollic.com The synthesis of this compound can be achieved by reacting 3-bromobenzaldehyde with butyllithium. Due to their high reactivity, organolithium reagents are effective even with sterically hindered ketones where Grignard reagents might fail. wikipedia.org However, their high basicity and reactivity can also lead to side reactions. wikipedia.org

Mechanistic Investigations of Reactions Involving 1 3 Bromophenyl Pentan 1 Ol

Detailed Elucidation of Catalytic Reaction Pathways

Catalytic reactions involving aryl halides like 1-(3-bromophenyl)pentan-1-ol are central to modern synthetic chemistry, enabling the formation of complex molecules. These transformations typically proceed through well-defined catalytic cycles involving the metal center in various oxidation states.

A cornerstone of many cross-coupling reactions is the oxidative addition and reductive elimination sequence. wikipedia.org In reactions catalyzed by transition metals like palladium or nickel, the cycle is initiated by the oxidative addition of the aryl bromide to a low-valent metal center, typically M(0). For this compound, this involves the insertion of the metal into the carbon-bromine bond. This step increases the metal's oxidation state and coordination number by two, forming a new organometallic intermediate. libretexts.org

The general process can be described as:

Oxidative Addition: M(0) + Ar-Br → Ar-M(II)-Br

Following oxidative addition and subsequent steps like transmetalation (in the case of Suzuki or Negishi coupling), the cycle concludes with reductive elimination . wikipedia.orgthermofisher.com This step is the reverse of oxidative addition, where a new carbon-carbon or carbon-heteroatom bond is formed, and the product is expelled from the metal's coordination sphere. libretexts.org The metal center is reduced back to its initial low-valent state, allowing it to re-enter the catalytic cycle. libretexts.org For this to occur, the groups to be joined must typically be in a cis orientation on the metal center. libretexts.org

Migratory insertion is another fundamental step in organometallic catalysis. libretexts.org If an arylnickel intermediate were formed from this compound via oxidative addition, it could undergo migratory insertion with an unsaturated ligand, such as carbon monoxide (CO) or an alkene. openochem.org

This process involves the migration of the aryl group from the nickel center to one of the atoms of the unsaturated ligand, which is also coordinated to the metal. libretexts.org This is classified as a 1,1-insertion for CO or a 1,2-insertion for an alkene. The reaction creates a vacant coordination site on the metal, which is then typically occupied by another ligand. A key characteristic of migratory insertion is that the oxidation state of the metal does not change during this step. libretexts.org

For example, in a carbonylation reaction, the aryl group would migrate to the carbonyl carbon, forming an acyl-nickel complex:

Migratory Insertion: (Ar)Ni-CO → (Ar-C=O)Ni

Identification and Characterization of Key Organometallic Intermediates

The direct observation and characterization of organometallic intermediates are crucial for confirming mechanistic proposals. In catalytic cycles involving this compound, the primary intermediate formed after the initial step is an arylpalladium(II) or arylnickel(II) species. These are typically square planar d8 complexes.

While isolating these intermediates can be challenging due to their reactivity, their existence is supported by stoichiometric studies and spectroscopic analysis. For instance, platinum complexes, which are often more stable analogues of palladium and nickel intermediates, have been used to study these fundamental steps. Research on the reaction of tetraorganotin compounds with platinum(0) complexes has provided direct evidence for the formation of cis-organostannylplatinum(II) species resulting from oxidative addition, which are analogous to the intermediates in Stille coupling. rsc.org

Understanding the Role of Co-Catalysts, Ligands, and Additives in Reaction Efficiency and Selectivity

The efficiency and selectivity of catalytic reactions are profoundly influenced by the choice of ligands, co-catalysts, and additives.

Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a critical role in stabilizing the metal center, modulating its electronic properties, and influencing steric hindrance. Strong donor ligands, for example, can stabilize the higher oxidation state of the metal, thereby favoring the oxidative addition step. libretexts.org The ligand's size (steric bulk) can also affect the rate of reductive elimination and control which species can access the metal center.

Co-Catalysts/Bases: In many cross-coupling reactions, a base is required. In Suzuki-Miyaura coupling, for instance, a base like sodium carbonate is used to activate the organoboron compound, facilitating the transmetalation step where the aryl group is transferred to the palladium center. thermofisher.com

Additives: Other additives can serve various functions. For example, in some reactions, salts like lithium chloride are added to break up palladium clusters or modify ligand behavior to accelerate the reaction.

The interplay of these components is summarized for a typical Suzuki-Miyaura reaction in the table below.

ComponentPrimary Role in Catalytic CycleExample
Catalyst PrecursorSource of the active M(0) catalystPd(OAc)2
LigandStabilizes metal, modulates reactivity, influences selectivityTriphenylphosphine (PPh3)
Base (Co-Catalyst)Activates the coupling partner for transmetalationSodium Carbonate (Na2CO3)
SolventSolubilizes reagents, can influence reaction rate and mechanismToluene, Dimethylformamide (DMF)

Radical Pathways in Carbon-Hydrogen Bond Functionalization and Aryl Alcohol Interconversions

While many cross-coupling reactions proceed through two-electron (ionic) pathways like oxidative addition, radical mechanisms offer alternative routes, particularly for C-H functionalization. nih.govnih.gov The merger of transition metal catalysis with radical chemistry can lead to transformations under milder conditions than their purely ionic counterparts. nih.gov

In a hypothetical scenario involving this compound, a radical pathway could be initiated by a photocatalyst. For example, an excited-state iridium photocatalyst could reduce a diaryliodonium salt to generate an aryl radical. This radical could then enter a palladium catalytic cycle, potentially leading to the arylation of a C-H bond. Such pathways avoid the high temperatures often required for traditional C-H activation. nih.gov Evidence for a radical mechanism often includes inhibition of the reaction by radical scavengers like TEMPO. nih.gov

Kinetic Studies to Determine Rate-Limiting Steps

Kinetic studies are essential for identifying the slowest, or rate-limiting, step in a catalytic cycle, which is crucial for optimizing reaction conditions. The rate-limiting step can vary depending on the specific substrates, catalyst system, and reaction conditions.

In palladium-catalyzed cross-coupling reactions, any of the three main steps—oxidative addition, transmetalation, or reductive elimination—can be rate-limiting.

Oxidative Addition: Often the rate-limiting step, especially with less reactive aryl chlorides or sterically hindered aryl bromides.

Transmetalation: Can be slow if the organometallic coupling partner is not sufficiently activated (e.g., the role of the base in Suzuki coupling).

Reductive Elimination: This step is typically fast but can become rate-limiting, particularly if bulky ligands are used that hinder the required cis-orientation of the groups to be coupled.

The table below outlines factors that can influence the rate of each key step.

Catalytic StepFactors Influencing Rate
Oxidative AdditionNature of the halide (I > Br > Cl), electron density of the metal, steric hindrance
TransmetalationChoice of base, nature of the organometallic reagent, solvent polarity
Reductive EliminationSteric bulk of ligands, electronic nature of the groups being coupled

Computational and Theoretical Studies of 1 3 Bromophenyl Pentan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Electronic Structure Analysis:4.1.3.1. Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO):The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, and what they imply about the kinetic stability and chemical reactivity of 1-(3-Bromophenyl)pentan-1-ol have not been reported.4.1.3.2. Molecular Electrostatic Potential (MEP) Mapping:There is no available MEP map to visualize the three-dimensional charge distribution and identify the electrophilic and nucleophilic sites of the molecule.4.1.3.3. Mulliken Atomic Charge Distribution:The calculated partial charges on individual atoms within the this compound molecule, which are essential for understanding its electrostatic interactions, are not documented in the literature.

No Publicly Available Research Found for

Following a comprehensive search for scholarly articles and research data, it has been determined that there are no specific computational and theoretical studies publicly available for the chemical compound this compound. The search included targeted queries for research on this specific molecule's global chemical reactivity descriptors, reaction mechanisms, transition states, stereoselectivity predictions, and the computational modeling of solvent effects.

Therefore, the generation of a thorough and informative article adhering to the provided outline is not possible at this time.

Reactivity and Transformations of 1 3 Bromophenyl Pentan 1 Ol

Oxidation Reactions of the Secondary Alcohol Moiety

The secondary alcohol group in 1-(3-bromophenyl)pentan-1-ol is amenable to oxidation, leading to the formation of a ketone or, under harsher conditions, cleavage of the carbon-carbon bond.

Selective Oxidation to Ketones (e.g., 1-(3-Bromophenyl)pentan-1-one)

The selective oxidation of the secondary alcohol in this compound to its corresponding ketone, 1-(3-bromophenyl)pentan-1-one, is a fundamental transformation in organic synthesis. This conversion can be achieved using a variety of oxidizing agents. docbrown.infoorganic-chemistry.orglibretexts.org

Common reagents for this transformation include chromium-based compounds such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). libretexts.orgvanderbilt.edu These reagents are known for their ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, often under mild conditions and without significant over-oxidation. vanderbilt.eduuhamka.ac.id For instance, PCC in a non-aqueous solvent like dichloromethane (B109758) (CH2Cl2) is effective for this purpose. vanderbilt.edu Another widely used method is the Jones oxidation, which employs chromic acid (H2CrO4) prepared from chromium trioxide (CrO3) in aqueous sulfuric acid. libretexts.org

Manganese dioxide (MnO2) is a particularly useful reagent for the selective oxidation of benzylic alcohols. vanderbilt.edu The reactivity of MnO2 can be influenced by its method of preparation and the solvent used. vanderbilt.edu Other modern and milder methods involve catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO), which has shown high efficiency in converting sterically hindered alcohols to their corresponding carbonyl compounds. organic-chemistry.org

Table 1: Reagents for Selective Oxidation of Secondary Alcohols

Reagent Description
Pyridinium chlorochromate (PCC) A mild oxidizing agent that converts secondary alcohols to ketones. libretexts.orgvanderbilt.edu
Pyridinium dichromate (PDC) Similar to PCC, used for the oxidation of alcohols. vanderbilt.edu
Chromic acid (Jones reagent) A strong oxidizing agent that converts secondary alcohols to ketones. libretexts.org
Manganese dioxide (MnO2) Effective for the selective oxidation of benzylic alcohols. vanderbilt.edu

Oxidative Cleavage Reactions

Oxidative cleavage reactions involve the breaking of carbon-carbon bonds and the formation of carbon-oxygen bonds. masterorganicchemistry.com In the context of this compound, if a vicinal diol (a 1,2-diol) were formed from the aromatic ring, it could be susceptible to cleavage by reagents like sodium periodate (B1199274) (NaIO4), which breaks the C-C bond between the two hydroxyl-bearing carbons to form two new carbon-oxygen double bonds. masterorganicchemistry.com While direct oxidative cleavage of the secondary alcohol in this compound is not a typical reaction, certain strong oxidizing agents under forcing conditions could potentially lead to the cleavage of the molecule. For instance, ruthenium tetroxide is known to oxidize multiple bonds and 1,2-diols. vanderbilt.edu Additionally, pyridinium chlorochromate (PCC) has been implicated in the oxidative cleavage of certain tetrahydrofuran (B95107) derivatives. mdpi.com

Reduction Reactions of the Alcohol Moiety to Corresponding Alkanes

The reduction of the secondary alcohol group in this compound to the corresponding alkane, 1-(3-bromophenyl)pentane, is a deoxygenation process. This transformation is a valuable tool in organic synthesis for removing hydroxyl groups. chemrxiv.org Several methods exist for the deoxygenation of benzylic alcohols.

One common approach is the Barton-McCombie deoxygenation, which involves converting the alcohol to a thionoester followed by treatment with a tin hydride reagent. chemrxiv.org However, this method often uses toxic tin compounds. chemrxiv.org More recent and milder methods have been developed. For example, a sequence of formylation followed by a B(C6F5)3-catalyzed reduction with a silane (B1218182) can achieve chemoselective deoxygenation of secondary benzylic alcohols. researchgate.net Another approach involves a Ph3P=O-catalyzed reductive deoxygenation of benzyl (B1604629) alcohols using PhSiH3 under an air atmosphere, which is a rapid and practical one-step alternative. organic-chemistry.orgorganic-chemistry.org Additionally, direct reduction of benzylic alcohols can be accomplished using chlorodiphenylsilane with a catalytic amount of InCl3, which shows high chemoselectivity. organic-chemistry.org

Table 2: Methods for Deoxygenation of Secondary Benzylic Alcohols

Method Reagents Key Features
Formylation/Catalytic Reduction Formic acid, B(C6F5)3, Et3SiH Chemoselective for secondary benzylic alcohols. researchgate.net
Catalytic Reductive Deoxygenation Ph3P=O (catalyst), PhSiH3 Fast reaction time, proceeds under air. organic-chemistry.orgorganic-chemistry.org

Functionalization of the Aryl Bromide Moiety

The aryl bromide portion of this compound is a versatile handle for introducing a variety of functional groups through transition metal-catalyzed cross-coupling reactions.

Formation of Carbon-Carbon Bonds via Cross-Coupling (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon bonds at the aryl bromide position.

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgfishersci.fr The Suzuki-Miyaura coupling is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions. organic-chemistry.orgfishersci.fr For this compound, a Suzuki reaction with an appropriate boronic acid (e.g., phenylboronic acid) would yield a biphenyl (B1667301) derivative. The choice of palladium catalyst, ligand, and base is crucial for the efficiency of the reaction. organic-chemistry.orgresearchgate.net

Sonogashira Reaction: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling is a highly efficient method for the synthesis of arylalkynes. nih.gov Reacting this compound with a terminal alkyne would introduce an alkynyl substituent on the aromatic ring. Copper-free versions of the Sonogashira reaction have also been developed. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a valuable method for the synthesis of substituted alkenes. wikipedia.orgnih.gov For example, reacting this compound with an alkene like styrene (B11656) would result in the formation of a stilbene (B7821643) derivative. wikipedia.org The reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the double bond. mdpi.com

Table 3: Cross-Coupling Reactions for C-C Bond Formation

Reaction Coupling Partner Catalyst System Product Type
Suzuki Organoboron compound Palladium catalyst, base Biaryls, etc. organic-chemistry.orglibretexts.org
Sonogashira Terminal alkyne Palladium catalyst, copper(I) co-catalyst, base Arylalkynes wikipedia.orglibretexts.org

Formation of Carbon-Oxygen Bonds (Etherification)

The formation of a carbon-oxygen bond at the aryl bromide position, leading to an aryl ether, can be achieved through reactions like the Buchwald-Hartwig etherification. This palladium-catalyzed reaction couples an aryl halide with an alcohol in the presence of a base. wikipedia.orgorganic-chemistry.orgyoutube.com This method has largely replaced harsher traditional methods like the Ullmann condensation. wikipedia.org By reacting this compound with another alcohol under Buchwald-Hartwig conditions, a diaryl ether or an alkyl aryl ether could be synthesized, depending on the coupling partner. Copper-catalyzed C-O coupling methods have also been developed and offer an alternative to palladium-based systems, sometimes proceeding at room temperature. chemrxiv.orgorganic-chemistry.org

Table 4: Compound Names

Compound Name
This compound
1-(3-Bromophenyl)pentan-1-one
1-(3-Bromophenyl)pentane
2-Azaadamantane N-oxyl
B(C6F5)3
Chlorodiphenylsilane
Chromium trioxide
Copper(I)
Dichloromethane
Et3SiH
InCl3
Manganese dioxide
Palladium
Ph3P=O
Phenylboronic acid
PhSiH3
Pyridinium chlorochromate
Pyridinium dichromate
Ruthenium tetroxide
Sodium periodate
Styrene

Nucleophilic Aromatic Substitution Pathways

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the electronic properties of the benzene (B151609) ring. In this compound, the bromine atom serves as the leaving group. However, the phenyl ring is not activated by strongly electron-withdrawing groups positioned ortho or para to the bromine. wikipedia.orgchemistrysteps.comlibretexts.org The hydroxyl group at the benzylic position is a weak activating group, which is insufficient to facilitate a classical addition-elimination SNAr mechanism under standard conditions. libretexts.org

For a nucleophilic aromatic substitution to proceed via the addition-elimination pathway, the aromatic ring must be rendered electron-deficient to allow for the attack of a nucleophile. This typically requires the presence of potent electron-withdrawing groups, such as nitro or cyano groups, which can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. chemistrysteps.comlibretexts.org Given the absence of such activating groups in this compound, this pathway is generally considered unfavorable.

An alternative, albeit more extreme, pathway for nucleophilic aromatic substitution is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. libretexts.org This mechanism is not contingent on the presence of electron-withdrawing groups but requires the use of exceptionally strong bases, such as sodium amide (NaNH₂). The strong base facilitates the elimination of hydrogen bromide (HBr) from the aromatic ring to form the benzyne. Subsequent addition of a nucleophile to the benzyne intermediate yields the substitution product. It is important to note that this pathway can often lead to a mixture of regioisomers.

Derivatization for Advanced Synthetic Applications

While direct applications of this compound may be limited, its structure provides a versatile scaffold for derivatization, enabling its use in more advanced synthetic applications. The presence of both a secondary alcohol and a bromo-substituted aromatic ring offers multiple sites for chemical modification.

Use as a Building Block in Heterocyclic Synthesis

The bifunctional nature of this compound makes it a potential precursor for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.netnih.govorganic-chemistry.orgnih.gov The hydroxyl group can be oxidized to a ketone, yielding 1-(3-bromophenyl)pentan-1-one. This ketone can then serve as a key intermediate in cyclocondensation reactions to form a range of heterocycles. For instance, reaction with hydrazines could lead to the formation of pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) could yield isoxazoles. Furthermore, condensation with α,β-unsaturated systems or other bifunctional reagents can pave the way for the synthesis of more complex heterocyclic frameworks such as pyridines or pyrimidines.

Another synthetic strategy involves the transformation of the pentanol (B124592) side chain. For example, conversion of the alcohol to a better leaving group, followed by intramolecular cyclization, could potentially lead to the formation of oxygen-containing heterocycles. youtube.comresearchgate.netresearchgate.net The viability of these routes would depend on the specific reaction conditions and the nature of the other reagents employed.

Transformations to Related Halohydrin Derivatives

The term "halohydrin" typically refers to a molecule containing both a halogen and a hydroxyl group on adjacent carbon atoms. While this compound is a halo-alcohol, it is not a classical halohydrin. However, the existing functional groups can be manipulated to generate related halohydrin-like structures or other di-halogenated derivatives.

The secondary alcohol can be converted into an alkyl halide. chemguide.co.ukmasterorganicchemistry.comlibretexts.org For instance, reaction with thionyl chloride (SOCl₂) could replace the hydroxyl group with a chlorine atom, yielding 1-bromo-3-(1-chloropentyl)benzene. Similarly, treatment with phosphorus tribromide (PBr₃) would result in the corresponding dibromo derivative, 1-bromo-3-(1-bromopentyl)benzene. These transformations significantly alter the reactivity of the side chain, providing a di-halo-substituted compound that can be used in subsequent synthetic steps, such as the formation of Grignard reagents or further nucleophilic substitutions.

Starting MaterialReagentProduct
This compoundThionyl Chloride (SOCl₂)1-Bromo-3-(1-chloropentyl)benzene
This compoundPhosphorus Tribromide (PBr₃)1-Bromo-3-(1-bromopentyl)benzene

Rearrangement and Cyclization Reactions

The structure of this compound allows for the exploration of various rearrangement and cyclization reactions, particularly after initial functional group modifications. mdpi.comresearchgate.net

One potential pathway involves the intramolecular cyclization of the pentanol side chain onto the aromatic ring. This would typically require conversion of the alcohol into a good leaving group, followed by an intramolecular Friedel-Crafts-type alkylation. However, such reactions can be challenging and may require specific catalysts and conditions to proceed efficiently.

Alternatively, the pentanol side chain could be modified to introduce other reactive functionalities that can participate in cyclization reactions. For example, if the terminal methyl group of the pentyl chain were to be functionalized, it could potentially lead to the formation of a six-membered ring fused to the phenyl group. The success of such strategies would be highly dependent on the ability to selectively functionalize the aliphatic chain in the presence of the aromatic ring and the benzylic alcohol.

Rearrangements are also a possibility under certain reaction conditions, particularly those involving carbocation intermediates. masterorganicchemistry.com For instance, acid-catalyzed dehydration of the alcohol could lead to the formation of an alkene, which might then undergo skeletal rearrangements depending on the stability of the intermediate carbocations.

Advanced Spectroscopic and Analytical Characterization of 1 3 Bromophenyl Pentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 1-(3-Bromophenyl)pentan-1-ol, a full suite of NMR experiments, from simple one-dimensional to complex two-dimensional analyses, is required for unambiguous assignment of all proton and carbon signals.

Proton (1H) NMR for Chemical Shift, Coupling Patterns, and Multiplicity Analysis

Proton (¹H) NMR spectroscopy is one of the most valuable tools for determining the structure of an organic molecule. By analyzing the chemical shift, integration, and signal splitting (multiplicity), one can deduce the number of different types of protons and their connectivity. libretexts.orgdocbrown.infodocbrown.info The expected ¹H NMR spectrum of this compound would display distinct signals corresponding to each unique proton environment.

The aromatic region would show complex multiplets for the four protons on the bromophenyl ring. The proton at the C2 position (adjacent to the bromine and the carbon bearing the hydroxyl group) would likely be the most deshielded. The benzylic proton (H-1), attached to the same carbon as the hydroxyl group, is expected to appear as a triplet around 4.5-5.0 ppm due to coupling with the adjacent methylene (B1212753) (CH₂) group of the pentyl chain. The hydroxyl proton itself typically appears as a broad singlet, which can be confirmed by a D₂O exchange experiment where the peak disappears. docbrown.info The protons of the pentyl chain would appear further upfield, with the terminal methyl (CH₃) group being the most shielded and appearing as a triplet.

Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
Aromatic H (C2-H)~7.55s (singlet) or dt-
Aromatic H (C4-H, C6-H)~7.35-7.45m (multiplet)-
Aromatic H (C5-H)~7.20t (triplet)~7.8
Carbinol H (C1-H)~4.65t (triplet)~6.6
Hydroxyl H (OH)Variable (e.g., ~1.90)br s (broad singlet)-
Methylene H (C1'-H₂)~1.75-1.85m (multiplet)-
Methylene H (C2'-H₂, C3'-H₂)~1.25-1.40m (multiplet)-
Methyl H (C4'-H₃)~0.90t (triplet)~7.4

Carbon-13 (13C) NMR for Carbon Skeleton Elucidation and Hybridization States

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. docbrown.info For this compound, eleven distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to its eleven carbon atoms. nih.gov

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. miamioh.edu A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. This is invaluable for confirming the assignments of the pentyl chain and the aromatic carbons. The carbon attached to the bromine (C-3) would be identifiable by its chemical shift and the C-Br coupling, while the carbinol carbon (C-1) would appear in the typical range for alcohol-bearing carbons (~70-75 ppm).

Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type (from DEPT)
Aromatic C (C1-Ar)~146Quaternary (C)
Aromatic C (C3-Ar)~122.5Quaternary (C)
Aromatic C (C5-Ar)~130Methine (CH)
Aromatic C (C2-Ar, C4-Ar, C6-Ar)~125-130Methine (CH)
Carbinol C (C1)~75Methine (CH)
Methylene C (C1')~39Methylene (CH₂)
Methylene C (C2')~28Methylene (CH₂)
Methylene C (C3')~22.5Methylene (CH₂)
Methyl C (C4')~14Methyl (CH₃)

Two-Dimensional (2D) NMR Techniques for Detailed Structural Assignments

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously connecting the atoms within the molecular structure. e-bookshelf.de

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be crucial for tracing the connectivity of the entire pentyl chain, showing cross-peaks between H-1 and the C1'-H₂, C1'-H₂ and C2'-H₂, and so on, down to the terminal methyl group. It would also help delineate the coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). github.io By mapping each proton signal from the ¹H NMR spectrum to a carbon signal in the ¹³C NMR spectrum, HSQC provides definitive C-H attachments. For example, it would link the carbinol proton signal (~4.65 ppm) to the carbinol carbon signal (~75 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.eduyoutube.com HMBC is arguably the most powerful tool for connecting different fragments of the molecule. It would show a correlation from the carbinol proton (H-1) to the aromatic quaternary carbon (C1-Ar), definitively linking the pentanol (B124592) side chain to the phenyl ring. It would also show correlations from the aromatic protons to neighboring aromatic carbons, confirming their positions relative to each other and the substituent groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the m/z values of ions with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound (C₁₁H₁₅BrO), HRMS is particularly useful due to the presence of bromine, which has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. semanticscholar.org

The HRMS spectrum would show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. The accurate mass measurement of these ions would allow for the confirmation of the elemental formula C₁₁H₁₅BrO, distinguishing it from other potential formulas with a similar nominal mass.

Predicted HRMS Data for this compound

Ion FormulaIsotope CompositionCalculated m/z
[C₁₁H₁₅⁷⁹BrO]⁺Carbon-12, Hydrogen-1, Bromine-79, Oxygen-16242.0306
[C₁₁H₁₅⁸¹BrO]⁺Carbon-12, Hydrogen-1, Bromine-81, Oxygen-16244.0286

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the analysis of this compound, MS/MS can provide definitive structural confirmation by detailing the fragmentation pathways of the molecular ion.

Upon electron impact ionization, the this compound molecule is expected to form a molecular ion. The subsequent fragmentation is influenced by the functional groups present, namely the hydroxyl group, the alkyl chain, and the brominated aromatic ring.

Key fragmentation pathways anticipated for this compound include:

Alpha-Cleavage: This is a common fragmentation for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orgstackexchange.com For this compound, this would lead to the formation of a stable resonance-stabilized cation containing the bromophenyl group and the hydroxyl group.

Loss of Water: Alcohols readily undergo dehydration, leading to the loss of a water molecule (18 Da). libretexts.org This results in an ion corresponding to [M-18]⁺.

Cleavage of the Alkyl Chain: Fragmentation can occur along the pentyl chain, leading to a series of peaks separated by 14 Da (corresponding to CH₂ groups). libretexts.org

Aromatic Ring Fragmentation: The brominated phenyl group can also fragment, although aromatic structures are generally more stable. libretexts.org

A hypothetical fragmentation pattern based on these principles is presented in the table below.

Table 1: Hypothetical MS/MS Fragmentation Data for this compound

Fragment Ion (m/z) Proposed Structure/Loss Fragmentation Pathway
244/246 [M]⁺ (Molecular Ion) Intact molecule with one bromine isotope (⁷⁹Br or ⁸¹Br)
226/228 [M-H₂O]⁺ Loss of a water molecule
185/187 [M-C₄H₉]⁺ Alpha-cleavage, loss of a butyl radical
157/159 [C₆H₄Br]⁺ Cleavage of the bond between the aromatic ring and the side chain
77 [C₆H₅]⁺ Loss of bromine from the phenyl group

This table is illustrative and actual experimental data may vary.

Hyphenated MS Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Complex Mixture Analysis

Hyphenated mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the analysis of complex mixtures and the assessment of compound purity. ttb.govjmchemsci.comnih.gov

GC-MS Analysis:

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. In this technique, the sample is first separated based on its boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer for detection and identification.

For purity assessment, a GC-MS chromatogram of this compound should ideally show a single major peak corresponding to the target compound. The presence of other peaks would indicate impurities, which can be identified by their mass spectra. GC-MS is also valuable for quantifying the levels of these impurities. ttb.gov

LC-MS Analysis:

LC-MS is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC-MS. In LC-MS, the separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. This technique is particularly useful for analyzing degradation products or reaction byproducts that may be present in a sample of this compound. nih.gov The use of high-purity solvents and mobile phase additives is crucial for achieving high sensitivity and reliable results in LC-MS analysis. lcms.cz

The choice between GC-MS and LC-MS would depend on the specific analytical goals and the nature of the sample matrix. Both techniques provide a powerful means of ensuring the purity and identity of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features.

The primary functional groups in this compound are the hydroxyl (-OH) group, the alkyl C-H bonds, the aromatic C-H bonds, the aromatic C=C bonds, and the C-Br bond.

Expected IR Absorption Bands for this compound:

O-H Stretch: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding. libretexts.orglibretexts.org

C-H Stretch (Aliphatic): Strong absorption bands between 3000 and 2850 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds in the pentyl chain. libretexts.orgpressbooks.pub

C-H Stretch (Aromatic): Weaker absorption bands are anticipated just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹) corresponding to the stretching of C-H bonds on the phenyl ring. libretexts.org

C=C Stretch (Aromatic): Medium to weak intensity peaks in the 1600-1450 cm⁻¹ region are indicative of the C=C stretching vibrations within the aromatic ring. youtube.comlibretexts.org

C-O Stretch: A strong absorption band in the range of 1260-1000 cm⁻¹ is expected from the C-O stretching vibration of the secondary alcohol.

C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region, usually between 690 and 515 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (oop) bending vibrations for the substituted benzene (B151609) ring can provide information about the substitution pattern and are expected in the 900-675 cm⁻¹ range. libretexts.org

Table 2: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H Stretch, Hydrogen-bonded 3600 - 3200 Strong, Broad
C-H (Aliphatic) Stretch 3000 - 2850 Strong
C-H (Aromatic) Stretch 3100 - 3000 Weak to Medium
C=C (Aromatic) Stretch 1600 - 1450 Medium to Weak
C-O Stretch 1260 - 1000 Strong
C-Br Stretch 690 - 515 Medium to Strong
C-H (Aromatic) Out-of-plane Bending 900 - 675 Medium to Strong

This table provides a general guide; actual peak positions and intensities can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. uzh.ch This technique is particularly useful for analyzing compounds containing chromophores, which are functional groups responsible for light absorption. tanta.edu.eg

The primary chromophore in this compound is the bromophenyl group. The presence of the benzene ring with its π-electron system gives rise to characteristic electronic transitions.

Expected Electronic Transitions:

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. elte.huslideshare.net Aromatic compounds typically exhibit strong absorptions in the UV region due to these transitions. For the bromophenyl group, one would expect to see absorption bands in the near-UV range (200-400 nm). elte.hu The benzene ring itself shows characteristic absorption bands, which can be influenced by substituents. elte.hu

n → π Transitions:* The oxygen atom of the hydroxyl group has non-bonding electrons (n-electrons). While possible, n → π* transitions are generally much weaker than π → π* transitions. uzh.chelte.hu

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the bromophenyl chromophore. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent used for the analysis.

Table 3: Anticipated UV-Vis Absorption Data for this compound

Transition Type Chromophore Expected λ_max (nm) Relative Intensity
π → π* Bromophenyl group ~210 and ~260-270 Strong
n → π* Carbonyl (if present as an impurity) or other n-containing groups > 280 Weak

This table is based on general principles of UV-Vis spectroscopy for aromatic compounds. Specific values require experimental determination.

X-Ray Diffraction for Solid-State Structure Determination (if applicable for derivatives/intermediates)

X-ray diffraction is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, X-ray diffraction can be applied to solid derivatives or intermediates that may be formed during its synthesis or in subsequent reactions.

Should a suitable crystalline solid be obtained, single-crystal X-ray diffraction could provide unambiguous information about:

Molecular Conformation: The exact spatial arrangement of the phenyl ring, the pentanol chain, and the bromine atom.

Intermolecular Interactions: Details of hydrogen bonding involving the hydroxyl group and other non-covalent interactions in the crystal lattice.

Absolute Stereochemistry: If the compound is chiral and a single enantiomer is crystallized, its absolute configuration can be determined.

The successful application of X-ray diffraction is contingent upon the ability to grow high-quality single crystals of the compound or a suitable derivative.

Emerging Research Directions and Future Outlook for Aryl Bromo Secondary Alcohols

Development of Next-Generation Catalytic Systems with Enhanced Sustainability and Selectivity

The synthesis and functionalization of aryl bromo secondary alcohols have traditionally relied on transition-metal catalysis, particularly with palladium. However, the future of this field is moving towards the creation of more sustainable and selective catalytic systems that minimize waste and environmental impact.

A major trend is the development of ligand-free and heterogeneous catalysts, which offer advantages like cost-effectiveness, recyclability, and suitability for industrial applications. rsc.org For instance, recyclable palladium catalysts have been developed for Suzuki-Miyaura coupling reactions of aryl halides in aqueous media, eliminating the need for phosphine (B1218219) ligands and harsh conditions. doi.orgresearchgate.net The focus is also shifting towards catalysts based on earth-abundant metals, such as nickel, to replace precious metals. Nickel-catalyzed additions of aryl bromides to aldehydes provide a direct route to secondary alcohols, tolerating functional groups that are incompatible with traditional Grignard reactions. acs.org

Furthermore, photoredox catalysis is emerging as a powerful tool, using visible light to drive reactions under mild conditions. arizona.edu This approach can be applied to the functionalization of aryl halides and offers unique selectivity. Biocatalysis, utilizing enzymes, presents another green alternative, providing exceptional stereoselectivity in the transformation of secondary alcohols. acs.org

Catalytic System TypeKey FeaturesAdvantagesRelevant Transformations
Heterogeneous Catalysts Solid-supported metal nanoparticles (e.g., Pd)Recyclable, reduced metal leaching, suitable for flow chemistry. dntb.gov.uaSuzuki-Miyaura, Heck, and Sonogashira cross-coupling. rsc.orgdntb.gov.ua
Ligand-Free Systems Uses simple metal salts (e.g., Pd(OAc)₂) without phosphine ligands.Cost-effective, simplified reaction setup and purification. rsc.orgSuzuki-Miyaura coupling of aryl bromides. rsc.org
Photoredox Catalysis Utilizes light-absorbing catalysts to generate radical intermediates. arizona.eduMild reaction conditions, high functional group tolerance, novel reactivity. arizona.eduArylation reactions, C-H functionalization. arizona.edu
Biocatalysis Employs enzymes for specific transformations.High enantioselectivity, aqueous reaction media, environmentally benign. acs.orgDeracemization and kinetic resolution of secondary alcohols. acs.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

For the synthesis and derivatization of aryl bromo secondary alcohols, ML models can predict reaction yields and selectivity based on factors like reactants, catalysts, solvents, and temperature. beilstein-journals.orgrsc.org This predictive power minimizes the need for extensive, time-consuming experimental screening. beilstein-journals.org Active learning algorithms can guide experiments in a closed-loop fashion, where the model suggests the next set of experiments to perform for maximal information gain, leading to rapid optimization of reaction conditions with minimal experiments. duke.edu

Innovative Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a crucial strategy in fields like drug discovery, as it allows for the modification of complex molecules at the final steps of a synthesis, enabling the rapid generation of analogs with improved properties. scispace.comnih.gov Aryl bromo secondary alcohols are excellent substrates for LSF, with the aryl bromide moiety serving as a versatile anchor point for introducing new functional groups. nih.gov

Modern LSF techniques are moving beyond traditional cross-coupling reactions. C-H functionalization, for example, allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical approach to molecular diversification. scispace.com Photoredox catalysis has also provided new avenues for LSF, enabling the introduction of a wide range of functional groups onto aromatic rings under exceptionally mild conditions. scispace.com

A significant advance is the development of methods that allow for the selective activation of one C-X bond over another. For instance, directed halogen atom transfer (DIXAT) can achieve chemoselective activation of an aryl bromide even in the presence of a more reactive aryl iodide, a feat not possible with methods governed by bond dissociation energies or reduction potentials. nih.gov This level of control is critical when working with polyhalogenated or structurally complex substrates.

Exploration of Novel Reactivity Modes and Unprecedented Chemical Transformations

Research into aryl bromo secondary alcohols is uncovering new modes of reactivity that expand the toolkit of synthetic chemists. A key area of exploration is the generation of aryl radicals from aryl bromides via single electron transfer (SET) or halogen atom transfer (XAT). nih.govresearchgate.net These highly reactive intermediates can participate in transformations that are inaccessible through traditional two-electron pathways. Piezoelectric materials have even been used as mechanochemical redox catalysts to generate aryl radicals from aryl bromides under mechanical grinding. researchgate.net

The secondary alcohol group itself is a target for innovative transformations. The "borrowing hydrogen" methodology allows for the catalytic conversion of racemic secondary alcohols into valuable enantioenriched chiral amines, N-heterocycles, and other alcohols with high efficiency. researchgate.netrsc.org Another novel approach involves the one-pot oxidation-bromination of secondary alcohols to produce α-bromo or α,α'-dibromo ketones using systems like H₂O₂/HBr or Oxone/NH₄Br. researchgate.netfao.orgrsc.org

Application in the Synthesis of Structurally Complex Molecules and Advanced Materials

The synthetic methodologies developed for aryl bromo secondary alcohols are being applied to the construction of valuable molecules and materials. The (hetero)biaryl structures formed via cross-coupling of the aryl bromide are fundamental components of many active pharmaceutical ingredients (APIs). researchgate.net Similarly, the secondary alcohol motif is prevalent in numerous bioactive compounds. The ability to couple sterically hindered secondary alcohols with aryl bromides is a significant challenge that, when overcome, opens doors to novel drug candidates. researchgate.net

One-pot strategies that combine the bromination of a secondary alcohol with subsequent cross-electrophile coupling provide a streamlined route to structurally diverse molecules, which is highly valuable for creating libraries of compounds in medicinal chemistry. nih.gov Beyond pharmaceuticals, these building blocks are relevant in materials science. Aryl-containing structures are integral to functional materials used in organic electronics. researchgate.net The versatility of aryl bromo secondary alcohols allows for the synthesis of tailored monomers for advanced polymers and other functional materials.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing enantiomerically pure 1-(3-bromophenyl)pentan-1-ol?

  • Methodology : Asymmetric reduction of the corresponding ketone precursor (e.g., 1-(3-bromophenyl)pentan-1-one) using chiral catalysts like (R)- or (S)-BINAP-Ru complexes or biocatalysts (e.g., alcohol dehydrogenases) can achieve high enantiomeric excess (>95% ee). Post-synthesis, confirm optical purity via chiral HPLC or GC with chiral columns .
  • Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to minimize racemization. Use deuterated solvents for NMR analysis to verify stereochemical integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm regiochemistry and bromine substitution patterns. FT-IR can identify hydroxyl stretching (~3200–3600 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.
  • X-ray Crystallography : If single crystals are obtainable, determine absolute configuration and intermolecular interactions .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodology :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization : Employ mixed solvents (e.g., ethanol/water) for high-purity isolation.
  • Distillation : For thermally stable batches, fractional distillation under reduced pressure .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations enhance the understanding of this compound's nonlinear optical (NLO) properties?

  • Methodology :

  • Perform geometry optimization at the B3LYP/6-311++G(d,p) level to model electronic structure.
  • Calculate hyperpolarizability (β\beta) and dipole moment (μ\mu) to predict NLO response.
  • Compare computational results with experimental data (e.g., hyper-Rayleigh scattering) to validate accuracy .
    • Data Contradiction Analysis : Discrepancies between calculated and observed NLO activity may arise from solvent effects or intermolecular interactions not modeled in DFT. Use polarizable continuum models (PCM) to account for solvent .

Q. What strategies resolve contradictions in reaction outcomes when synthesizing this compound via Grignard or organozinc pathways?

  • Methodology :

  • Grignard Route : Monitor halogen-metal exchange side reactions using in situ 19^19F NMR (if fluorinated analogs are present).
  • Organozinc Route : Optimize ligand choice (e.g., TMEDA) to suppress β-hydride elimination.
  • Comparative Analysis : Use kinetic studies (e.g., reaction calorimetry) to identify rate-limiting steps and side pathways .

Q. How can researchers investigate the compound's potential as a chiral ligand or catalyst in asymmetric synthesis?

  • Methodology :

  • Coordination Studies : Conduct UV-Vis titration with metal salts (e.g., PdCl2_2) to assess binding affinity.
  • Catalytic Screening : Test enantioselectivity in model reactions (e.g., allylic alkylation).
  • Computational Modeling : Use DFT to map steric/electronic effects of the bromophenyl group on transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.